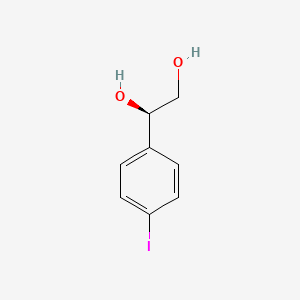
(1R)-1-(4-Iodophenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Iodophenyl)ethane-1,2-diol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Iodophenyl)ethane-1,2-diol typically involves the iodination of a precursor compound, followed by the introduction of the ethane-1,2-diol group. One common method might include:
Iodination: Starting with a phenyl compound, an iodination reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Ethane-1,2-diol: The iodinated phenyl compound can then undergo a reaction with ethylene oxide or a similar reagent to introduce the ethane-1,2-diol group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-Iodophenyl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a hydrogenated phenyl compound.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated phenyl compounds.
Substitution: Formation of phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(4-Iodophenyl)ethane-1,2-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study the effects of iodine-containing compounds on biological systems. Its diol group can also interact with various enzymes and proteins, making it useful in biochemical studies.
Medicine
Potential applications in medicine could include the development of new pharmaceuticals. The iodine atom can be used for radiolabeling, allowing for the tracking of the compound in biological systems.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Iodophenyl)ethane-1,2-diol would depend on its specific application. In general, the iodine atom can participate in various interactions, including halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The diol group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(4-Bromophenyl)ethane-1,2-diol: Similar structure but with a bromine atom instead of iodine.
(1R)-1-(4-Chlorophenyl)ethane-1,2-diol: Similar structure but with a chlorine atom instead of iodine.
(1R)-1-(4-Fluorophenyl)ethane-1,2-diol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (1R)-1-(4-Iodophenyl)ethane-1,2-diol makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly interesting for specific applications.
Propriétés
Numéro CAS |
586417-79-0 |
|---|---|
Formule moléculaire |
C8H9IO2 |
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
(1R)-1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 |
Clé InChI |
ZNNCSCNNQXKILF-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](CO)O)I |
SMILES canonique |
C1=CC(=CC=C1C(CO)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















